tert-butyl 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate
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Overview
Description
tert-Butyl 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate: is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.3 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxazolidine ring fused to a nonane ring system. It is primarily used in research and development settings, particularly in the synthesis of pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized by reacting a suitable oxazolidine derivative with a nonane precursor under controlled conditions.
Introduction of the Ethynyl Group: The ethynyl group is introduced through a Sonogashira coupling reaction, which involves the use of a palladium catalyst and a copper co-catalyst.
tert-Butyl Protection: The carboxylate group is protected using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
Medicine:
- Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological and metabolic disorders .
Industry:
Mechanism of Action
The mechanism of action of tert-butyl 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites, while the spirocyclic structure provides steric hindrance, influencing the compound’s binding affinity and selectivity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate
- 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester
- tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
Uniqueness:
- The presence of the ethynyl group in tert-butyl 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate distinguishes it from other similar compounds, providing unique reactivity and potential applications .
- The spirocyclic structure imparts specific steric and electronic properties that can influence its chemical behavior and interactions .
Properties
CAS No. |
2639413-69-5 |
---|---|
Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.3 |
Purity |
95 |
Origin of Product |
United States |
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